REACTION_CXSMILES
|
C([C@H](NC([C:34]1[C:35]2C=[CH:37][NH:38][C:39]=2[CH:40]=[CH:41][CH:42]=1)=O)[C@H](O)C(N1[C@H](C(=O)NCC2C=CC=CC=2C)C(C)(C)SC1)=O)C1C=CC=CC=1.[C:43](Cl)(=O)[C:44](Cl)=O>>[CH2:44]1[CH2:43][CH2:40][CH:39]([N:38]=[C:37]=[N:38][CH:39]2[CH2:35][CH2:34][CH2:42][CH2:41][CH2:40]2)[CH2:35][CH2:34]1
|
Name
|
boc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@@H]([C@@H](C(=O)N1CSC([C@H]1C(NCC1=C(C=CC=C1)C)=O)(C)C)O)NC(=O)C=1C=2C=CNC2C=CC1
|
Name
|
amino-ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
grignard reagents
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of compounds with the general structure 27
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |